4-acetyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-10(21)11-3-5-12(6-4-11)16(22)19-13-7-8-14-15(9-13)18(24)20(2)17(14)23/h3-9H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCBGVDHMWNHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gabriel Synthesis with Methylamine
The Gabriel synthesis, widely used for primary amine preparation, was adapted to introduce the methyl group. Phthalic anhydride (1) reacts with 5-amino-2-methylbenzoic acid (2) in toluene under reflux with triethylamine (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming 2-methyl-5-(1,3-dioxoisoindolin-2-yl)benzoic acid (3). Subsequent hydrolysis with hydrazine liberates the free amine, yielding 2-methyl-1,3-dioxoisoindolin-5-amine (4).
Reaction Conditions :
- Solvent : Toluene
- Temperature : Reflux (110°C)
- Catalyst : Triethylamine
- Yield : 58–65%
Characterization :
Alternative Route: Hofmann Rearrangement
For laboratories lacking 5-amino-2-methylbenzoic acid, the Hofmann rearrangement offers an alternative. 2-Methyl-5-nitroisoindoline-1,3-dione (5) undergoes reduction with hydrogen/palladium to yield the amine (4).
Reaction Conditions :
- Reducing Agent : H2/Pd-C (10% w/w)
- Solvent : Ethanol
- Pressure : 1 atm
- Yield : 70–75%
Synthesis of 4-Acetylbenzoic Acid
Friedel-Crafts Acylation
Benzoyl chloride (6) reacts with acetyl chloride in the presence of AlCl3 to introduce the acetyl group at the para position.
Reaction Conditions :
- Solvent : Dichloromethane
- Catalyst : AlCl3 (1.2 equiv)
- Temperature : 0°C → RT
- Yield : 82%
Characterization :
- Melting Point : 208–210°C
- 1H NMR (CDCl3) : δ 8.12 (d, 2H, J = 8.4 Hz, H2,6), 7.98 (d, 2H, J = 8.4 Hz, H3,5), 2.67 (s, 3H, COCH3).
Amide Coupling: Carbodiimide-Mediated Synthesis
EDC/HOBt Activation
The final step involves coupling 4-acetylbenzoic acid (7) with 2-methyl-1,3-dioxoisoindolin-5-amine (4) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) (Scheme 2).
Reaction Conditions :
- Solvent : Acetonitrile
- Coupling Agents : EDC (1.1 equiv), HOBt (1.1 equiv)
- Temperature : RT (24 h)
- Yield : 67%
Optimization Notes :
- Excess EDC (1.5 equiv) improved yields to 73% but required rigorous purification.
- Lower temperatures (0°C) reduced side products but extended reaction time to 48 h.
Characterization :
- 1H NMR (DMSO-d6) : δ 10.25 (s, 1H, NH), 8.29 (d, 2H, J = 8.5 Hz, Benzamide H2,6), 8.02 (d, 2H, J = 8.5 Hz, Benzamide H3,5), 7.94–7.86 (m, 4H, Phthalimide H4,5,6,7), 2.61 (s, 3H, COCH3), 2.45 (s, 3H, CH3).
- 13C NMR (DMSO-d6) : δ 197.8 (COCH3), 168.2 (C=O, phthalimide), 166.5 (C=O, amide), 142.1–125.4 (aromatic carbons).
Comparative Analysis of Synthetic Routes
| Parameter | Gabriel Synthesis | Hofmann Rearrangement |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Reaction Steps | 2 | 3 |
| Overall Yield | 58–65% | 70–75% |
| Purification Difficulty | Moderate | High |
Challenges and Mitigation Strategies
- Low Coupling Yields : Steric hindrance from the 2-methyl group reduces amine nucleophilicity. Mitigated by using HOBt to stabilize the active ester intermediate.
- Byproduct Formation : Over-activation of the carboxylic acid leads to O-acylisourea byproducts. Controlled by maintaining equimolar EDC/HOBt ratios.
- Solvent Selection : Acetonitrile minimized side reactions compared to DMF, which promoted hydrolysis.
Scalability and Industrial Considerations
Batch reactors with temperature-controlled jackets are optimal for large-scale synthesis. Continuous flow systems, as noted in industrial benzoxazole syntheses, could enhance reproducibility for the amide coupling step.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Enzyme Inhibition
Research has shown that derivatives of isoindoline compounds exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase and α-glucosidase. These enzymes are crucial targets in the treatment of diseases such as Alzheimer’s and Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase Inhibition : Compounds similar to 4-acetyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide have been studied for their ability to inhibit acetylcholinesterase, which is essential for the management of Alzheimer's disease. Studies indicate that certain derivatives can achieve up to 80% inhibition at specific concentrations .
- α-Glucosidase Inhibition : The compound has also shown promise as an α-glucosidase inhibitor, which can help in controlling blood sugar levels in diabetic patients. The structure-activity relationship (SAR) studies indicate that modifications on the benzamide moiety can enhance inhibitory potency .
Anti-Alzheimer Agents
The potential of this compound as an anti-Alzheimer agent is notable. Its ability to inhibit acetylcholinesterase suggests a mechanism that could alleviate symptoms associated with cognitive decline. Research indicates that derivatives with specific substitutions on the aromatic ring enhance their efficacy against Alzheimer’s-related enzyme targets .
Antimicrobial and Anticancer Properties
While not the primary focus, some studies have explored the antimicrobial and anticancer potential of related compounds. The presence of dioxoisoindoline structures has been linked to enhanced activity against various cancer cell lines and microbial strains, suggesting a broader therapeutic application .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Study on Acetylcholinesterase Inhibitors : A study synthesized various benzamide derivatives and evaluated their inhibitory effects on acetylcholinesterase using the Ellman assay method. Results indicated that certain compounds exhibited IC50 values significantly lower than standard inhibitors .
- Antidiabetic Activity : Another research effort focused on synthesizing derivatives aimed at inhibiting α-glucosidase, with several compounds demonstrating promising results in vitro, suggesting their potential use in managing diabetes .
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations on the Benzamide Core
- Benzamide (Parent Compound): Lacks substituents on the benzene ring. Phosphorescence dominates its excited-state behavior .
- Acetanilide : Features a para-acetamido group. Shows balanced fluorescence and phosphorescence yields, with lifetimes comparable to phenylacetamide .
- 4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide : Contains a dioxothiazolidinylidene moiety. Synthesized via carbodiimide-mediated coupling, this derivative demonstrates enhanced electrophilic reactivity due to the electron-withdrawing thiazolidinedione group .
Modifications on the Isoindolinyl Scaffold
- 2-Chloro-N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-Dioxoisoindolin-4-yl)Acetamide: Replaces the methyl group with a 2,6-dioxopiperidinyl substituent.
- N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide : Incorporates a benzimidazole ring instead of dioxoisoindolin. This substitution enhances π-π stacking interactions, improving binding to aromatic receptor pockets .
Physicochemical and Spectroscopic Properties
Key Observations :
- The acetyl group in this compound likely enhances solubility in polar aprotic solvents compared to unsubstituted benzamide.
- Unlike benzamide, which exhibits weak fluorescence, the acetyl substituent may promote π→π* transitions, increasing fluorescence yield .
Biological Activity
4-acetyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique isoindoline structure, which is significant for its biological activity. Its synthesis typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold. This reaction can be optimized using continuous flow reactors to enhance yield and efficiency.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its ability to inhibit PARP-1, an enzyme involved in DNA repair. In vitro assays have shown that derivatives similar to this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-436, particularly in BRCA-deficient cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 5 | 2.57 | MDA-MB-436 | PARP-1 inhibition |
| Olaparib | 8.90 | MDA-MB-436 | PARP-1 inhibition |
| Compound 8a | 10.70 | MDA-MB-436 | Similar action to Olaparib |
| Compound 11b | 11.50 | MDA-MB-436 | Similar action to Olaparib |
The mechanism involves the induction of apoptosis and autophagy, with specific effects on cell cycle progression observed through flow cytometry .
Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have been evaluated for antimicrobial activity. Studies indicate significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL. However, limited activity was observed against certain Gram-negative bacteria .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | Not specified |
| Enterococcus faecalis | 625 |
| Escherichia coli | No activity |
Case Study: Anticancer Efficacy
A recent study focused on the evaluation of a series of isoindoline derivatives, including our compound of interest, against breast cancer cells. The results demonstrated that these compounds could effectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Study: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of derivatives containing the isoindoline core. The findings revealed that while some derivatives showed potent activity against specific bacterial strains, others lacked efficacy against common pathogens like E. coli. This variability underscores the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-acetyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a coupling reaction between a substituted benzoyl chloride (e.g., 4-acetylbenzoyl chloride) and a 2-methyl-1,3-dioxoisoindolin-5-amine precursor. Key steps include:
- Using a base such as triethylamine to deprotonate the amine and facilitate nucleophilic attack.
- Optimizing solvent choice (e.g., dichloromethane or toluene) and reaction temperature (reflux conditions).
- Purification via column chromatography or recrystallization to isolate the product .
- Data Table : Example optimization parameters:
| Solvent | Base | Temp. (°C) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 40 | 65 |
| Toluene | Et₃N | 110 | 72 |
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton and carbon environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% recommended for biological assays).
- FT-IR to identify functional groups (e.g., acetyl C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers design initial biological activity screenings for this compound?
- Methodology :
- In vitro assays : Test against kinase enzymes (e.g., EGFR or VEGFR) using fluorescence-based assays.
- Antimicrobial screening : Use broth microdilution to determine MIC values against Gram-positive/negative bacteria.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity data?
- Methodology :
- Re-evaluate docking parameters (e.g., grid box size, ligand flexibility) using software like AutoDock Vina.
- Validate predictions with alanine-scanning mutagenesis to identify critical binding residues.
- Perform molecular dynamics simulations to assess binding stability over time.
- Use statistical cross-validation (e.g., ROC curves) to compare multiple docking algorithms .
Q. What strategies are effective for refining crystal structures of this compound when faced with twinned or low-resolution data?
- Methodology :
- Use SHELXL for twin refinement, specifying twin laws (e.g., -h, -k, -l) and iterative least-squares cycles.
- Apply ORTEP for Windows to visualize anisotropic displacement ellipsoids and validate hydrogen bonding networks.
- Cross-validate with POWDER diffraction data to confirm phase purity .
Q. How can synthetic routes be optimized to address low yields or unwanted byproducts?
- Methodology :
- Conduct Design of Experiments (DoE) to assess variable interactions (e.g., solvent polarity, stoichiometry).
- Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Use LC-MS monitoring to identify intermediates and adjust reaction quenching times .
Q. What theoretical frameworks guide the investigation of this compound’s mechanism of action in kinase inhibition?
- Methodology :
- Link to structure-activity relationship (SAR) models to correlate substituent effects with inhibitory potency.
- Apply density functional theory (DFT) to calculate electrostatic potential maps and identify nucleophilic/electrophilic sites.
- Integrate systems biology approaches to map compound interactions within signaling pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting results between computational predictions and experimental solubility data?
- Methodology :
- Reassess solvation models (e.g., COSMO-RS vs. explicit solvent MD simulations).
- Validate experimentally using shake-flask solubility tests across pH gradients.
- Compare with thermogravimetric analysis (TGA) to detect hydrate formation .
Methodological Integration
Q. How can this compound be incorporated into a research proposal investigating novel kinase inhibitors?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
